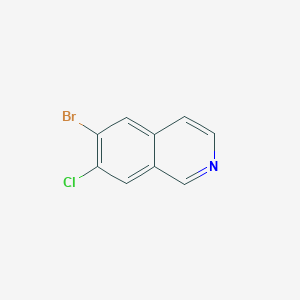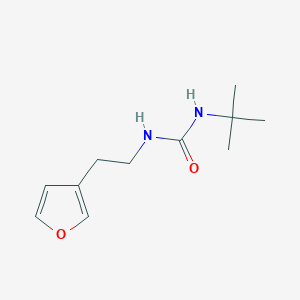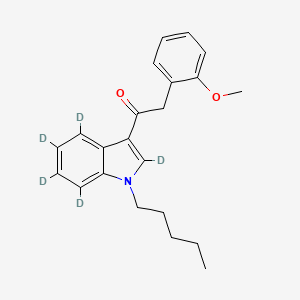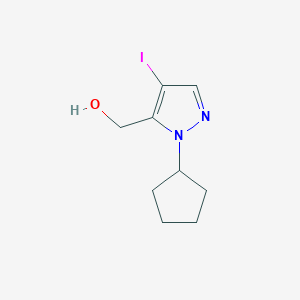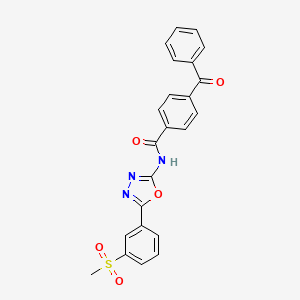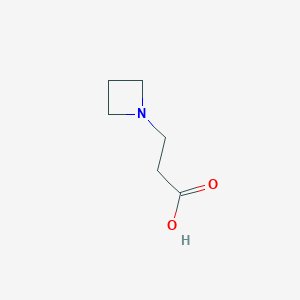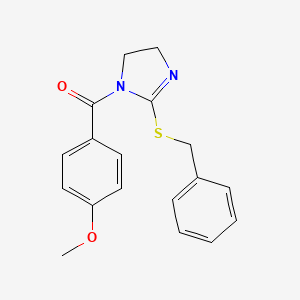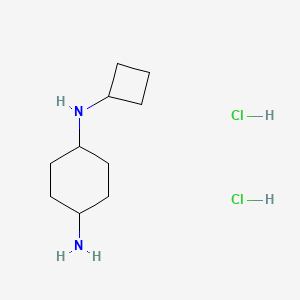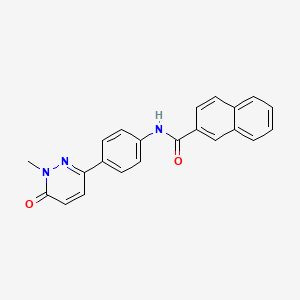
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide” is a complex chemical compound1. It has diverse applications in scientific research1. Its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is mentioned that it has diverse applications in scientific research1. Its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
In the field of crystallography, compounds similar to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been studied for their crystal structures. For instance, studies on 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and related compounds have revealed interesting aspects like hydrogen bonding and molecular interactions within crystals (Dadou et al., 2019).
Pharmacological Potential
In pharmacology, derivatives of compounds similar to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been investigated for various medicinal properties. Studies have examined the potential of these derivatives for applications like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Synthesis and Reactivity
Research on the synthesis and reactivity of related compounds has been an active area. For example, studies involving the reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinone derivatives have led to the synthesis of new compounds with potential antimicrobial and antifungal activities (Vaickelionienė et al., 2011).
Anticonvulsant and Muscle Relaxant Activities
Derivatives of pyridazinone, which share a similar structural motif with N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide, have been evaluated for their anticonvulsant and muscle relaxant activities. These studies have shown promising results in models like maximal electroshock and pentylenetetrazole-induced convulsions (Sharma et al., 2013).
Antibacterial Agents
Compounds structurally related to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been synthesized and evaluated for their antibacterial properties. These studies have highlighted the potential of such compounds as potent antibacterial agents (Abbasi et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.
Direcciones Futuras
A paper titled “Efficient synthesis, anticonvulsant and muscle relaxant activities of new 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3 (2H)-one derivatives” mentions that pyridazinone derivatives are reported for their pronounced anticonvulsant activity2. This suggests that “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide” and similar compounds could have potential applications in the development of new anticonvulsant drugs2.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more detailed and accurate analysis, please refer to scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)13-12-20(24-25)16-8-10-19(11-9-16)23-22(27)18-7-6-15-4-2-3-5-17(15)14-18/h2-14H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRODOVMAEGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

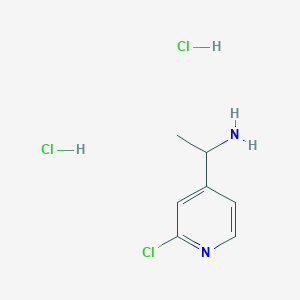
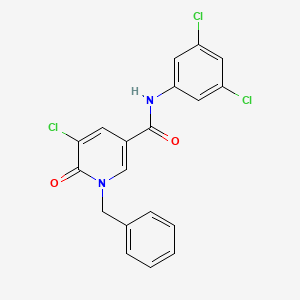
![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)
